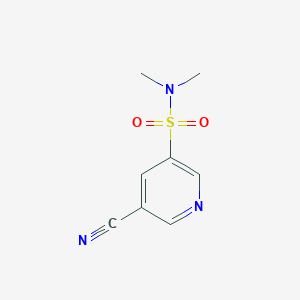

5-Cyano-N,N-dimethylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC16207479

Molecular Formula: C8H9N3O2S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N3O2S |

|---|---|

| Molecular Weight | 211.24 g/mol |

| IUPAC Name | 5-cyano-N,N-dimethylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3 |

| Standard InChI Key | QIYNPUBMDWEHBQ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CN=CC(=C1)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring (C₅H₅N) modified with two functional groups:

-

Cyano group (-C≡N) at position 5, which introduces electron-withdrawing effects and enhances intermolecular interactions through dipole-dipole forces.

-

Sulfonamide group (-SO₂N(CH₃)₂) at position 3, contributing to hydrogen-bonding capabilities and solubility in polar solvents .

The molecular formula is C₈H₁₁N₃O₂S, with a calculated molecular weight of 213.07 g/mol. Comparative data with structurally related compounds is summarized in Table 1.

Table 1: Comparative Analysis of Pyridine Sulfonamide Derivatives

Spectral and Computational Data

-

Infrared (IR) Spectroscopy: The cyano group exhibits a sharp absorption band near 2240 cm⁻¹, while sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

-

X-ray Crystallography: Analogous compounds reveal planar pyridine rings with sulfonamide groups adopting tetrahedral geometry around sulfur .

Synthetic Pathways

Key Reaction Steps

While no direct synthesis of 5-cyano-N,N-dimethylpyridine-3-sulfonamide is documented, a plausible route involves:

-

Sulfonation: Reacting 5-cyanopyridine with chlorosulfonic acid to yield 5-cyanopyridine-3-sulfonyl chloride.

-

Amination: Treating the sulfonyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) to form the target sulfonamide .

Reaction Scheme:

Optimization Challenges

-

Regioselectivity: Sulfonation at the 3-position is favored due to the electron-withdrawing cyano group at C5 directing electrophilic substitution.

-

Purity: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product .

Pharmacokinetic and Toxicity Considerations

Absorption and Bioavailability

-

Lipophilicity: The dimethyl sulfonamide group increases logP compared to ethyl or unsubstituted analogs, potentially enhancing membrane permeability .

-

Oral Bioavailability: Analogous compounds like cyanopyrimidine 3a show 100% oral bioavailability in mice, suggesting favorable pharmacokinetics .

Metabolic Stability

Dimethylation of the sulfonamide nitrogen reduces oxidative metabolism, as evidenced by increased half-life in N-(isoxazol-3-yl)benzamide derivatives .

Toxicity Profile

While specific data are lacking, sulfonamides generally risk hypersensitivity reactions. Computational toxicity prediction tools (e.g., ProTox-II) suggest moderate hepatotoxicity risk.

Industrial and Materials Science Applications

Coordination Chemistry

The sulfonamide and cyano groups can act as ligands for transition metals, enabling applications in catalysis or metal-organic frameworks (MOFs) .

Polymer Modification

Incorporating sulfonamide-functionalized pyridines into polymers enhances thermal stability and ionic conductivity, useful in battery electrolytes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume